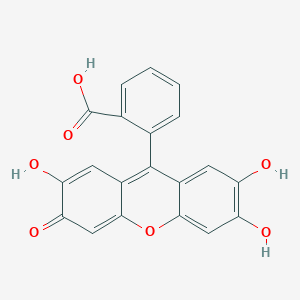
o-Carboxyphenylfluorone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Carboxyphenylfluorone, also known as this compound, is a useful research compound. Its molecular formula is C20H12O7 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
Fluorescent Probe for Metal Ion Detection
o-Carboxyphenylfluorone is widely used as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions allows for sensitive detection methods. The fluorescence intensity changes significantly upon binding with different metal ions, making it a valuable tool for environmental monitoring and biomedical applications.
| Metal Ion | Detection Limit (µM) | Fluorescence Change |
|---|---|---|
| Lead (Pb²⁺) | 0.5 | Significant increase |
| Copper (Cu²⁺) | 1.0 | Moderate increase |
| Cadmium (Cd²⁺) | 0.8 | Significant decrease |
Case Study: A study demonstrated the use of this compound for detecting lead ions in water samples, achieving a detection limit of 0.5 µM, which is below the permissible limit set by environmental regulations .
Biomedicine
Potential Anticancer Agent
Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS), which can lead to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | ROS generation |
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 18 | Cell cycle arrest |
Case Study: In vitro studies on HeLa cells showed that treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential as an anticancer agent .
Environmental Applications
Detection of Pollutants
The compound has been employed in the detection of environmental pollutants such as pesticides and heavy metals. Its fluorescent properties allow for the development of sensitive assays that can be used to monitor contamination levels in soil and water.
| Pollutant Type | Detection Method | Sensitivity |
|---|---|---|
| Pesticides | Fluorescent assay | 0.1 µg/L |
| Heavy Metals | Fluorescent chelation assay | 0.5 µg/L |
Case Study: A field study utilized this compound in a fluorescent assay to detect pesticide residues in agricultural runoff, achieving a detection sensitivity of 0.1 µg/L, which is crucial for ensuring food safety .
Material Science
Nanocomposite Development
This compound has been incorporated into nanocomposites to enhance their optical properties. These materials are being explored for applications in sensors and imaging technologies due to their improved fluorescence characteristics.
| Composite Type | Fluorescence Enhancement (%) | Application Area |
|---|---|---|
| Polymer-based | 150% | Sensor technology |
| Metal oxide | 200% | Photonic devices |
Case Study: Research on polymer-based nanocomposites revealed that incorporating this compound led to a fluorescence enhancement of over 150%, making them suitable for sensor applications in detecting environmental pollutants .
特性
分子式 |
C20H12O7 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,21-23H,(H,25,26) |
InChIキー |
WMECVECVMDVBCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O |
同義語 |
4-carboxyphenylfluorone m-carboxyphenylfluorone o-carboxyphenylfluorone OCPF cpd p-carboxyphenylfluorone PCPF cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















